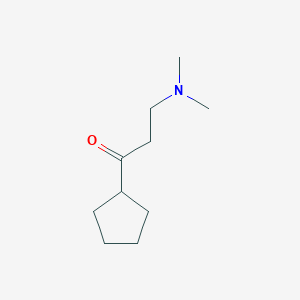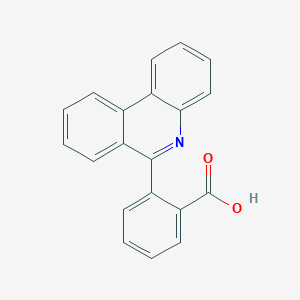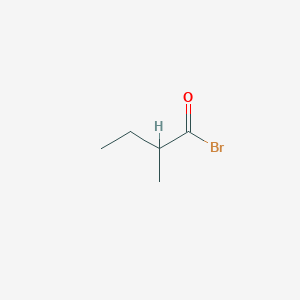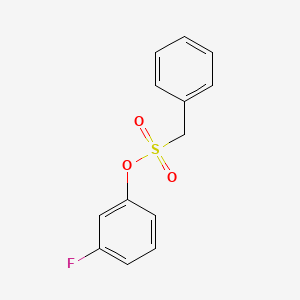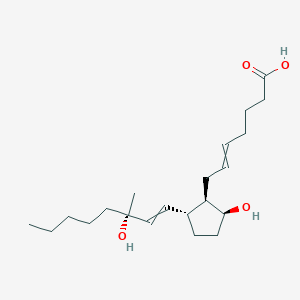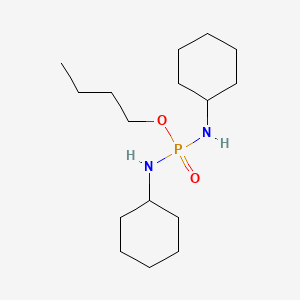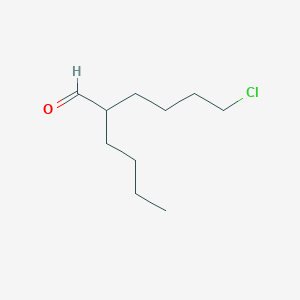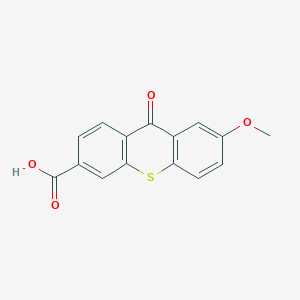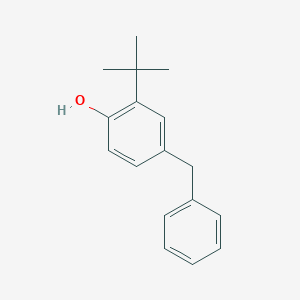
(1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- is an organic compound with the molecular formula C15H16O3 It is a derivative of biphenyl, where the biphenyl core is substituted with hydroxyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Hydroxylation: The hydroxyl group at the 4 position is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and hydroxylation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Derivatives: Compounds with different functional groups replacing the methoxy or hydroxyl groups.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1,1’-Biphenyl)-4-ol, 3,4’,5-trihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethyl-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
54961-04-5 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-4-10(5-7-12)11-8-13(18-2)15(16)14(9-11)19-3/h4-9,16H,1-3H3 |
Clave InChI |
MKDRXVRMAGKWEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


